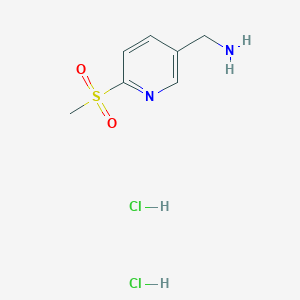![molecular formula C20H20N2O5S B2965933 ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898463-08-6](/img/structure/B2965933.png)
ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment: EGFR Inhibition
This compound has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is implicated in various forms of cancer . EGFR inhibitors are a class of anticancer agents that disrupt signaling pathways and thus inhibit the growth of cancer cells.
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds . These heterocycles are crucial in drug development due to their unique biological activities, which include therapeutic effects against a range of diseases.
Biological Activity of Quinolones
Quinolones, which are part of the compound’s structure, have significant pharmaceutical and biological activities . They are valuable in drug research and development, particularly for their antibacterial properties and their role in creating new medicinal compounds.
Anti-HIV Research
Indole derivatives, which are structurally related to this compound, have been explored for their potential as anti-HIV agents . This includes the study of novel indolyl and oxochromenyl xanthenone derivatives and their molecular docking studies.
Development of Antimalarial Agents
The compound’s quinoline structure is similar to that of quinine, a natural product used to treat malaria . Research into synthetic analogs and derivatives could lead to the development of new antimalarial medications.
Treatment of Nocturnal Leg Cramps and Arthritis
Quinine and its derivatives, which share a similar structure with the compound , have been used to treat nocturnal leg cramps and arthritis . This suggests potential applications of the compound in treating these conditions.
Prion Disease Treatment
There has been limited success in using quinine derivatives for treating prion diseases . The compound’s structural similarity to quinine opens up possibilities for research into prion disease treatments.
Synthesis of Fused Ring Systems
The compound is utilized in the synthesis of fused ring systems, which are important in the creation of new drugs with various pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in cellular apoptosis and inflammatory pathways .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
ethyl 4-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-27-20(24)13-3-6-16(7-4-13)21-28(25,26)17-11-14-5-8-18(23)22-10-9-15(12-17)19(14)22/h3-4,6-7,11-12,21H,2,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSBWYIWUIUUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

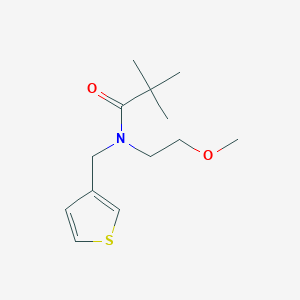
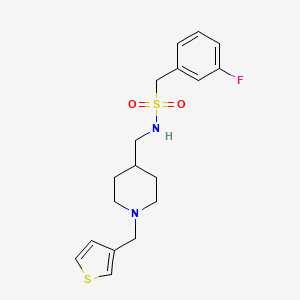
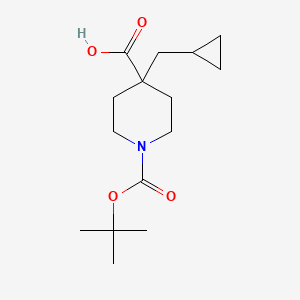
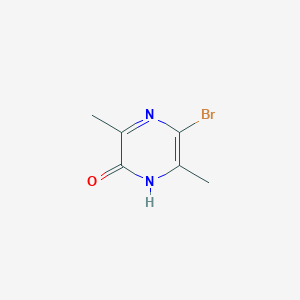
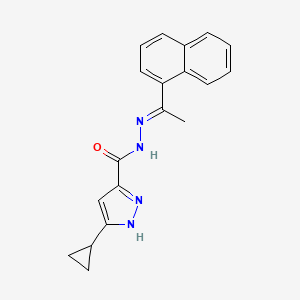
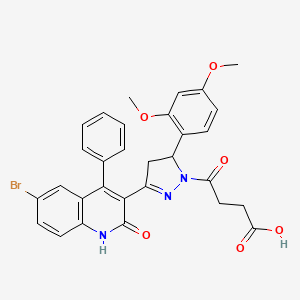
![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)
![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)
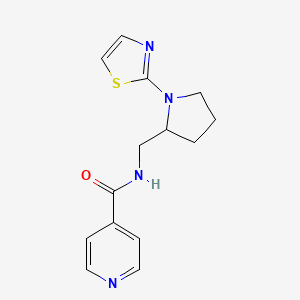
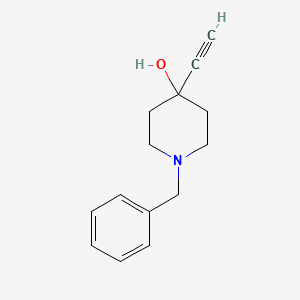
![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)
